2,3-difluoro-N-methylbenzamide

Vue d'ensemble

Description

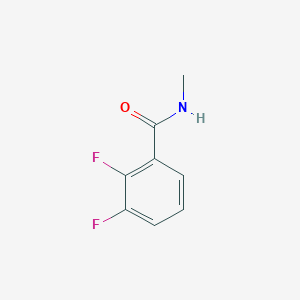

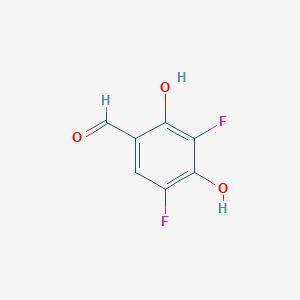

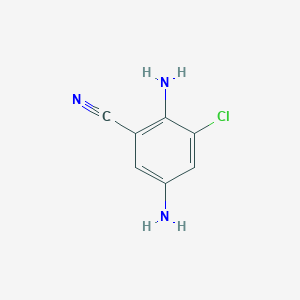

2,3-difluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7F2NO . It is also known by its CAS number: 1250397-72-8 . The compound’s IUPAC name is 2,3-difluoro-N-methylbenzamide .

Molecular Structure Analysis

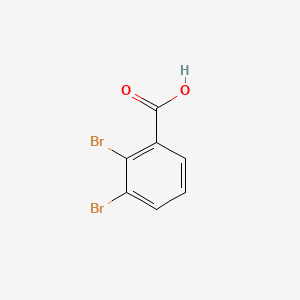

The molecular structure of 2,3-difluoro-N-methylbenzamide consists of a benzene ring with two fluorine atoms attached at positions 2 and 3. Additionally, there is a methyl group (CH3) attached to the nitrogen atom. The compound’s InChI code is: 1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

- Safety Information : The compound bears the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is classified as a GHS07 pictogram (warning) substance. Safety precautions include avoiding inhalation, skin contact, and eye exposure. The MSDS provides additional safety details .

Applications De Recherche Scientifique

Nucleophilic Addition to Pyridinium Salts

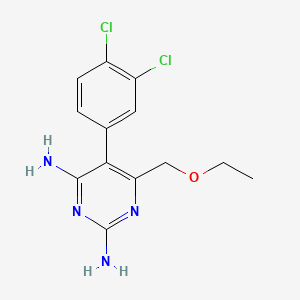

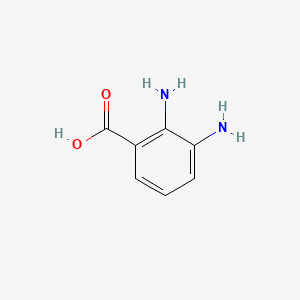

Research involving 2,3-difluoro-N-methylbenzamide has explored its reactivity in nucleophilic addition reactions. For instance, the addition of nucleophiles to 3-substituted pyridinium salts derived from N-methylbenzamide and various pyridines has been examined, achieving good to excellent regioselectivities for 2,3-disubstituted 1,2-dihydropyridines. This methodology has been applied to the enantioselective syntheses of potent nonpeptide Substance P antagonists, demonstrating the chemical's utility in synthesizing complex organic compounds (Lemire et al., 2004).

Amide-Directed C-H Fluorination

In another study, 2,3-difluoro-N-methylbenzamide was involved in amide-directed C-H fluorination reactions. An iron-catalyzed process was developed for the chemoselective fluorination of benzylic, allylic, and unactivated C-H bonds, showcasing broad substrate scope and functional group tolerance. This method does not require noble metal additives, highlighting its potential for more sustainable and cost-effective chemical synthesis (Groendyke et al., 2016).

Bacterial Cell Division Inhibition

A study on 2,6-difluorobenzamides, including derivatives like 2,3-difluoro-N-methylbenzamide, identified compounds that inhibit the essential bacterial cell division protein FtsZ. This research led to the discovery of potent antistaphylococcal compounds, underscoring the potential of such chemicals in developing new antibacterial agents (Chiodini et al., 2015).

Diffusion in Glass-Forming Compounds

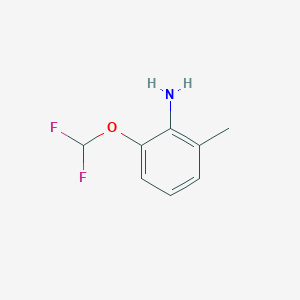

Research on the diffusion properties in glass-forming compounds like N,N,-diethyl-3-methylbenzamide (DEET) can provide insights into the behavior of related compounds such as 2,3-difluoro-N-methylbenzamide. Such studies explore rotational and translational diffusion, contributing to a better understanding of the molecular dynamics in various states, which is crucial for applications in materials science (Sangoro et al., 2011).

Propriétés

IUPAC Name |

2,3-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOOYADAKGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-difluoro-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)